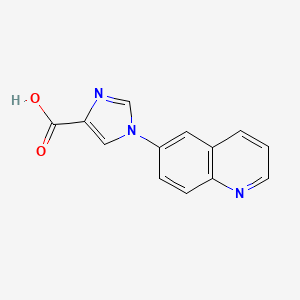
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogenous tertiary base known for its applications in medicinal chemistry, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule offers unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of quinoline derivatives with imidazole precursors. One common method is the cyclization of quinoline-6-carboxylic acid with imidazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like tetrahydrofuran or dimethyl sulfoxide, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinyl-imidazole derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with alcohol or aldehyde functionalities.
- Substituted derivatives with various functional groups attached to the quinoline or imidazole rings.
Aplicaciones Científicas De Investigación
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.
Imidazole Derivatives: Such as metronidazole and clotrimazole, used as antimicrobial agents.
Uniqueness: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined structural features of quinoline and imidazole, offering a broader range of chemical reactivity and biological activity compared to compounds containing only one of these heterocycles .
Propiedades
Número CAS |
549888-17-7 |
|---|---|
Fórmula molecular |
C13H9N3O2 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-quinolin-6-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-7-16(8-15-12)10-3-4-11-9(6-10)2-1-5-14-11/h1-8H,(H,17,18) |
Clave InChI |
NXOSHESXBADXMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N3C=C(N=C3)C(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


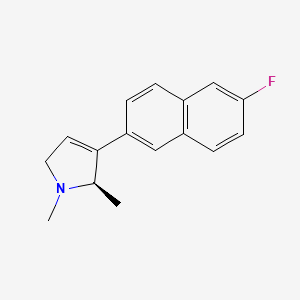
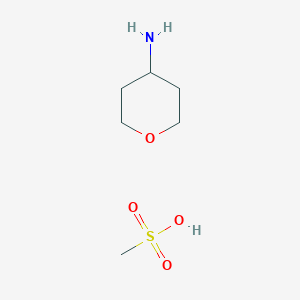
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)

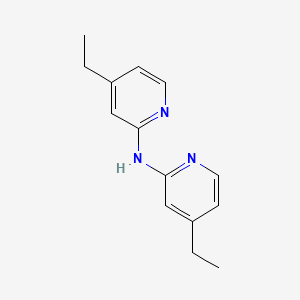
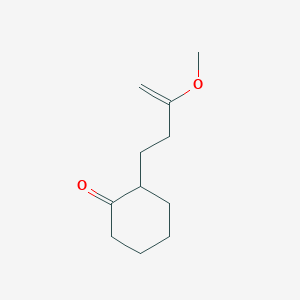
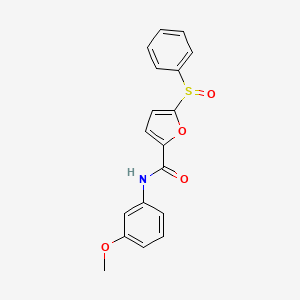
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
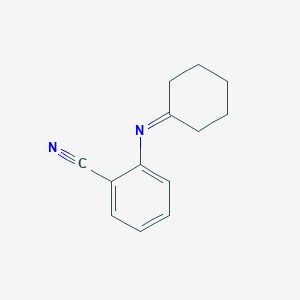
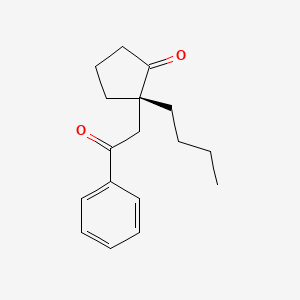
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
